6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine
Overview
Description
6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine: is a heterocyclic compound with an imidazo[4,5-b]pyridine core. This compound has attracted interest due to its diverse pharmacological potential and synthetic approaches.
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been reported to interact with various biological targets, including ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
It’s known that imidazo[4,5-b]pyridine derivatives can form π–π bonds with certain amino acids in their target proteins . This interaction can lead to changes in the protein’s function, potentially influencing cellular processes.
Biochemical Pathways
The activation of nf-kappab by ikk-ɛ and tbk1 can influence a variety of cellular processes, including inflammation, immunity, cell growth, and survival .
Result of Action
The activation of nf-kappab can lead to changes in gene expression, potentially influencing cellular processes such as inflammation, immunity, cell growth, and survival .
Biochemical Analysis
Biochemical Properties
6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interaction with proteins. Studies have shown that this compound can act as an antagonist to various biological receptors, including angiotensin II and thromboxane A2 . The interactions between this compound and these receptors are crucial for its biological activity, as they can modulate signaling pathways and cellular responses.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by interfering with mitotic processes and inducing apoptosis . Additionally, this compound has shown potential in modulating immune responses by affecting cytokine production and immune cell activation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes and receptors, leading to their inhibition or activation. For example, the compound’s interaction with angiotensin II receptors can result in the inhibition of vasoconstriction and reduction of blood pressure . Additionally, this compound can alter gene expression by modulating transcription factors and signaling cascades.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cellular proliferation and modulation of metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization for achieving desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic processes can influence the compound’s efficacy and safety profile, as well as its pharmacokinetic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in target tissues, where it exerts its biological effects . The distribution pattern of this compound is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its ability to modulate cellular processes.
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
This compound has been evaluated for its pharmacological properties:
Comparison with Similar Compounds
Unfortunately, there are no direct comparisons with similar compounds provided in the search results.
Properties
IUPAC Name |
6-bromo-2-chloro-7-methyl-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-3-4(8)2-10-6-5(3)11-7(9)12-6/h2H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQDWGLRUKHYQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)N=C(N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.